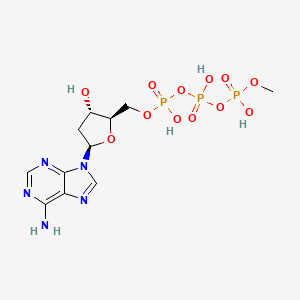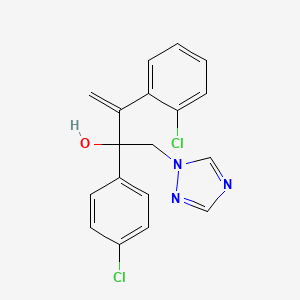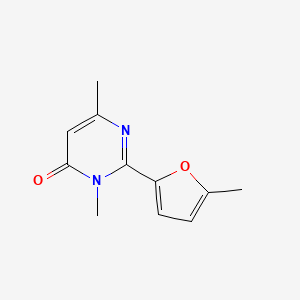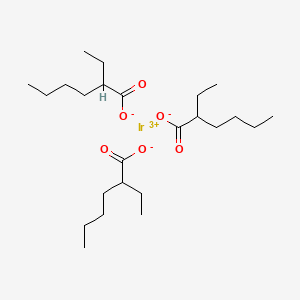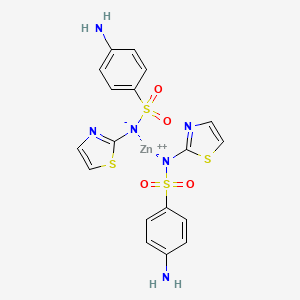
Zinc sulfathiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc sulfathiazole is a compound formed by the combination of zinc and sulfathiazole. Sulfathiazole is an organosulfur compound that was once widely used as an antimicrobial agent. This compound is known for its antibacterial properties and is often used in topical formulations to treat infections, particularly in burn therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc sulfathiazole can be synthesized by reacting zinc salts with sulfathiazole in an aqueous solution. The typical composition of the compound is Zn(ST)₂, where ST represents sulfathiazole .
Industrial Production Methods: In industrial settings, this compound is prepared by dissolving zinc salts and sulfathiazole in water, followed by precipitation and filtration to obtain the final product. The reaction is usually carried out at room temperature to ensure the stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc sulfathiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring in sulfathiazole can participate in nucleophilic substitution reactions.
Complex Formation: Zinc can form complexes with other ligands, enhancing the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Can be used to oxidize the thiazole ring.
Reducing Agents: Can reduce the sulfonamide group in sulfathiazole.
Solvents: Water and ethanol are commonly used solvents in these reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of sulfathiazole.
Reduction Products: Reduced forms of the sulfonamide group.
Applications De Recherche Scientifique
Zinc sulfathiazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of new compounds.
Biology: Studied for its antimicrobial properties and interactions with biological molecules.
Medicine: Applied in topical formulations for treating infections, particularly in burn therapy.
Industry: Utilized in the production of antimicrobial coatings and materials .
Mécanisme D'action
Zinc sulfathiazole exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the production of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
Zinc Sulfadiazine: Another zinc compound used in burn therapy with similar antibacterial properties.
Sulfathiazole: The parent compound of zinc sulfathiazole, used as an antimicrobial agent.
Sulfadiazine: A sulfonamide antibiotic with a similar mechanism of action
Uniqueness: this compound is unique due to its enhanced stability and efficacy when compared to its parent compound, sulfathiazole. The presence of zinc not only improves the antimicrobial properties but also reduces the toxicity associated with sulfathiazole .
Propriétés
Numéro CAS |
12286-43-0 |
|---|---|
Formule moléculaire |
C18H16N6O4S4Zn |
Poids moléculaire |
574.0 g/mol |
Nom IUPAC |
zinc;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/2C9H8N3O2S2.Zn/c2*10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h2*1-6H,10H2;/q2*-1;+2 |
Clé InChI |
BYDMFZFWWZCIFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



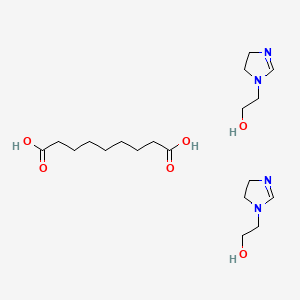
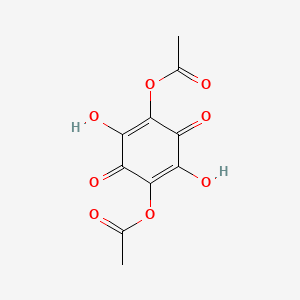
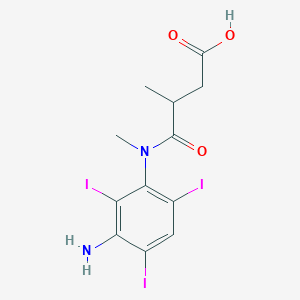
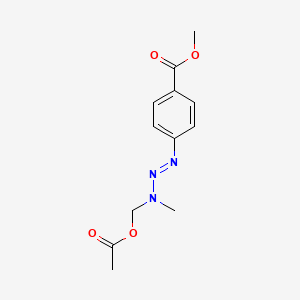
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)

